3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by three key structural motifs:
- A benzamide core substituted with a 3-butoxy group at the para position.
- A 1,3,4-oxadiazole ring linked to the benzamide via an amide bond.
- A 2-methanesulfonylphenyl group attached to the oxadiazole ring.
Its design likely aims to optimize solubility (via the butoxy chain) and target binding (via the sulfonyl group).
Properties
IUPAC Name |
3-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-12-27-15-9-7-8-14(13-15)18(24)21-20-23-22-19(28-20)16-10-5-6-11-17(16)29(2,25)26/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYGBOLQFYXMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The methanesulfonylphenyl group can be introduced via a sulfonylation reaction, and the butoxy group can be added through an etherification reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or marker in biological studies to understand cellular processes and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The methanesulfonylphenyl group may play a role in enhancing the compound’s binding affinity and specificity, while the oxadiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Comparisons
The following table summarizes structural features, biological activities, and key findings of analogous compounds:
Key Comparative Insights
Substituent-Driven Bioactivity
- Sulfonyl/Sulfamoyl Groups: The target compound’s methanesulfonylphenyl group differs from the sulfamoyl moieties in LMM5/LMM11 and the oxazolidinyl sulfonyl in OZE-II. However, sulfamoyl groups (e.g., in LMM5) may offer stronger hydrogen-bonding interactions with biological targets.
- Aromatic Substituents : The 2-methanesulfonylphenyl in the target compound contrasts with the 4-methoxyphenylmethyl in LMM4. Methoxy groups improve membrane permeability, while sulfonyl groups may optimize target specificity .
Drug-Likeness and Physicochemical Properties
- The target compound’s 3-butoxy chain likely increases hydrophobicity compared to LMM5’s methoxy group. However, this may be offset by the polar sulfonyl group, balancing log P values.
- Compound 3 () demonstrates compliance with Lipinski’s rules (log P < 5, MW < 500), a critical benchmark for oral bioavailability. The target compound’s MW (~450–500, estimated) and log P (~3–4, predicted) suggest similar drug-likeness .
Antimicrobial Specificity
- OZE-II ’s dimethoxyphenyl and sulfonyl groups contribute to biofilm disruption in S. aureus, while the target compound’s methanesulfonylphenyl may target different enzymes or pathogens .
- LMM5/LMM11 highlight the importance of oxadiazole-linked benzamides in antifungal therapy, suggesting the target compound could be repurposed for similar applications .
Biological Activity
3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities. The general formula can be represented as:
where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
- S : Sulfur
GSK-3 Inhibition
One of the primary mechanisms of action attributed to compounds with similar structures is the inhibition of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 plays a crucial role in various cellular processes, including glucose metabolism and cell signaling. Research indicates that oxadiazole derivatives exhibit significant GSK-3 inhibitory activity, making them potential candidates for treating conditions like diabetes and neurodegenerative diseases .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxadiazole-containing compounds. For instance, a related compound demonstrated potency against multidrug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism involves targeting the bacterial division protein FtsZ, which is essential for bacterial cell division . This suggests that 3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide may also exhibit similar antibacterial effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| GSK-3 Inhibition | Inhibits GSK-3 activity | |
| Antibacterial | Targets FtsZ in bacterial cells | |
| Antimicrobial | Effective against gram-positive bacteria |
Case Study 1: Antibacterial Efficacy
In a comparative study involving various oxadiazole derivatives, compound A14 (structurally similar to 3-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide) was found to outperform traditional antibiotics like ciprofloxacin and linezolid against clinical isolates of S. aureus. The study emphasized the need for new antibiotics due to rising resistance among pathogens .
Case Study 2: GSK-3 Related Pathologies
A study focusing on GSK-3 inhibitors highlighted the potential of oxadiazole derivatives in managing neurodegenerative diseases. The findings suggested that these compounds could enhance insulin signaling pathways and reduce the risk of cognitive decline associated with diabetes .
Q & A
Q. Optimization strategies :
- Use continuous flow reactors for better temperature control and scalability .
- Incorporate green solvents (e.g., ethanol/water mixtures) to improve sustainability .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
Answer:
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., methanesulfonyl group δ ~3.3 ppm in ¹H NMR) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity) using programs like SHELX .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 455.2) .
Q. Table 1: Key Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.2–8.4 ppm (aromatic Hs near oxadiazole) | |
| X-ray | Dihedral angle: 15° between oxadiazole and phenyl |
Advanced: How can researchers investigate the mechanism of action for this compound’s anticancer activity?
Answer:
Methodological steps :
Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to tubulin or kinases (GSK-3β, as seen in related oxadiazoles) .
In vitro assays :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ <10 µM in HCT116 cells) .
- Enzyme inhibition : Measure activity against purified targets (e.g., kinase inhibition via ADP-Glo™ assay) .
In vivo validation : Use xenograft models to assess tumor growth suppression (dose range: 10–50 mg/kg) .
Q. Key considerations :
- Compare results with structurally similar analogs (e.g., sulfonyl vs. methoxy substituents) to identify critical functional groups .
Advanced: How can crystallographic data discrepancies be resolved during structural refinement?
Answer:
Common issues and solutions:
- Disordered moieties : Use SHELXL’s PART/FRAG commands to model alternative conformations .
- Twinned crystals : Apply TwinRotMat in SHELXL to refine twinning ratios .
- Validation tools : Cross-check with PLATON or Mercury to ensure geometric accuracy .
Example : A study resolved methanesulfonyl group disorder by refining occupancy ratios (60:40) and applying anisotropic displacement parameters .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
Answer:
SAR workflow :
Library design : Synthesize derivatives with modified substituents (e.g., butoxy → ethoxy, methanesulfonyl → sulfonamide) .
Biological screening : Test against primary (e.g., cancer cells) and secondary targets (e.g., bacterial enzymes) .
Computational analysis : Perform QSAR modeling (e.g., CoMFA) to correlate substituents with activity .
Q. Table 2: SAR Insights from Analogous Compounds
| Substituent | Activity Trend (IC₅₀) | Reference |
|---|---|---|
| Methanesulfonyl | Anticancer: IC₅₀ = 8.2 µM | |
| Methylthio | Antimicrobial: MIC = 4 µg/mL | |
| Chlorine | Reduced solubility, higher logP |
Advanced: How to address low solubility in biological assays without compromising activity?
Answer:
Strategies :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility, which are cleaved in vivo .
- Nanoformulation : Use liposomes or polymeric nanoparticles (size: 100–200 nm) to improve bioavailability .
- Co-solvents : Employ DMSO/PEG-400 mixtures (<5% v/v) in in vitro assays to maintain compound stability .
Case study : A thiadiazole analog achieved 3-fold higher solubility via PEGylation, retaining 90% activity .
Advanced: How to reconcile contradictions between in vitro activity and computational predictions (e.g., Lipinski violations)?
Answer:
Root causes :
- False negatives : Compounds violating Lipinski’s rules (e.g., logP >5) may still exhibit activity due to active transport .
- Off-target effects : Predicted targets (e.g., GSK-3β) might differ from actual mechanisms (e.g., tubulin binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
